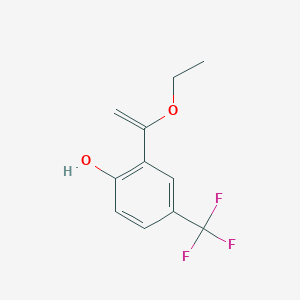
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of an ethoxyvinyl group and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with ethoxyacetylene in the presence of a catalyst. One efficient method uses a catalytic amount of a ruthenium complex, such as [{RuCl(-cymene)}], to facilitate the reaction . The reaction conditions generally include moderate temperatures and controlled environments to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethoxyvinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and lead to various effects depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxyvinyl 2-furoate: Another compound with an ethoxyvinyl group, used as an acyl donor in enzymatic reactions.
2-(1-Arylvinyl)anilines: Compounds with similar vinyl groups, used in the synthesis of quinoline-2-thiones.
Tributyl (1-ethoxyvinyl)tin: A compound with an ethoxyvinyl group attached to a tin atom, used in various chemical applications.
Uniqueness
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is unique due to the presence of both an ethoxyvinyl group and a trifluoromethyl group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
2-(1-ethoxyethenyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-7(2)9-6-8(11(12,13)14)4-5-10(9)15/h4-6,15H,2-3H2,1H3 |
InChI-Schlüssel |
OHQARNULVCCQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=C(C=CC(=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















